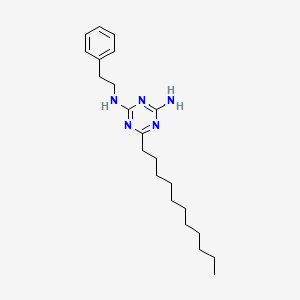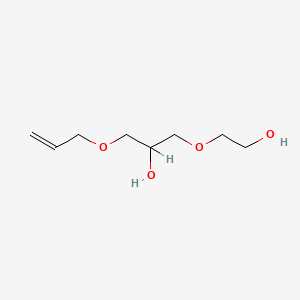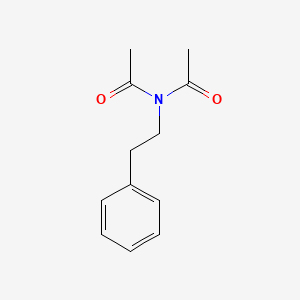
N-Acetyl-N-(2-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-N-(2-phenylethyl)acetamide can be synthesized through the acetylation of phenethylamine with acetic anhydride or acetyl chloride in an anhydrous environment. The reaction typically requires a base to facilitate the acetylation process . The reaction conditions often involve low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and biocatalytic processes can enhance the efficiency and sustainability of the production .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, especially at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
Oxidation: Formation of phenylacetic acid and related amides.
Reduction: Production of phenethylamine.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-Acetyl-N-(2-phenylethyl)acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties, particularly in aquaculture.
Medicine: Explored for its potential therapeutic effects, including its role as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-Acetyl-N-(2-phenylethyl)acetamide involves its interaction with microbial cell membranes, leading to disruption and inhibition of microbial growth. The compound’s antimicrobial properties are attributed to its ability to interfere with essential cellular processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
N-Acetylmethamphetamine: Shares a similar acetyl group but differs in its pharmacological effects and applications.
N-Acetylphenethylamine: Structurally similar but with different biological activities and uses.
Uniqueness
N-Acetyl-N-(2-phenylethyl)acetamide is unique due to its specific antimicrobial properties and its role as an intermediate in organic synthesis. Its versatility in various chemical reactions and applications in different fields sets it apart from other similar compounds .
Properties
CAS No. |
27179-64-2 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-acetyl-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C12H15NO2/c1-10(14)13(11(2)15)9-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3 |
InChI Key |
YZNRJFBFESIEEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCC1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


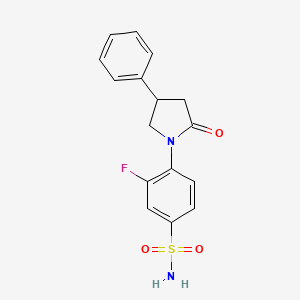
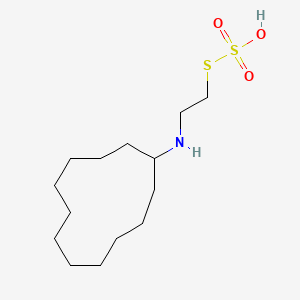
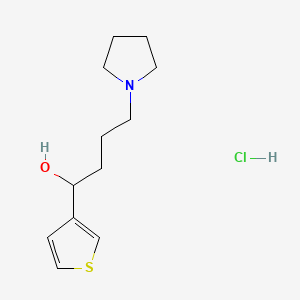
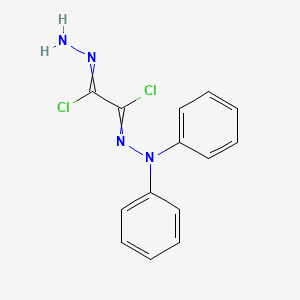
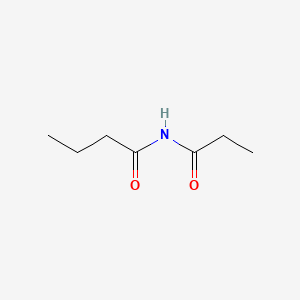
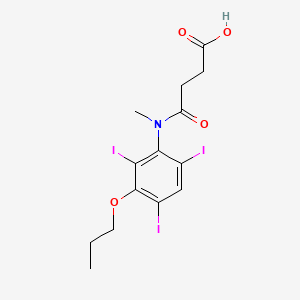
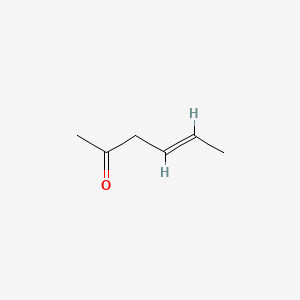
![Benzamide, N-[(acetyloxy)methyl]-](/img/structure/B14682574.png)
![gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14682581.png)
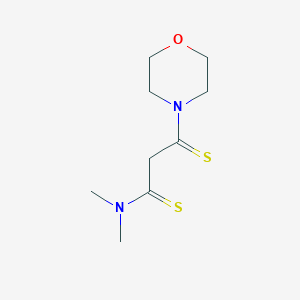
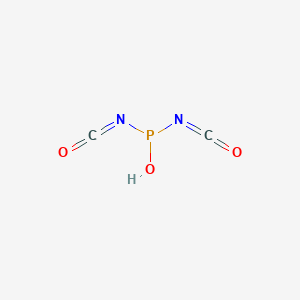
![Cycloocta[def]biphenylene](/img/structure/B14682592.png)
